molecular formula C11H18 B12620850 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne CAS No. 919516-19-1

5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne

Cat. No.: B12620850
CAS No.: 919516-19-1
M. Wt: 150.26 g/mol
InChI Key: OAFYQGMOADQFMB-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne is a high-purity organic compound with the molecular formula C11H20, offered for advanced chemical and materials science research. This molecule features a unique structure combining an enyne system (conjugated alkene and alkyne) with bulky alkyl substituents. This specific architecture suggests potential applications as a key synthetic intermediate or building block in the development of complex organic molecules . Compounds with enyne functionalities are valuable in various research fields, including the exploration of novel polymers, specialty chemicals, and ligand systems for catalysis . As a highly functionalized scaffold, it may be utilized in mechanistic studies in organic synthesis, such as cycloaddition reactions or metal-catalyzed transformations. Researchers can leverage this chemical for probing structure-activity relationships or as a precursor for more complex, target-oriented structures. 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne is provided as a research-grade material. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

919516-19-1

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

5,5-dimethyl-3-propan-2-ylhex-3-en-1-yne

InChI

InChI=1S/C11H18/c1-7-10(9(2)3)8-11(4,5)6/h1,8-9H,2-6H3

InChI Key

OAFYQGMOADQFMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(C)(C)C)C#C

Origin of Product

United States

Preparation Methods

Elimination Reactions

One common method for synthesizing this compound involves elimination reactions leading to the formation of the alkyne. This method typically requires the use of suitable precursors that can undergo dehydrohalogenation or dehydration processes to yield the desired alkyne.

Example Reaction:

  • Starting with a suitable alkyl halide.
  • Treating with a strong base (e.g., sodium amide) to facilitate elimination.

Coupling Reactions

Another effective method is through coupling reactions, particularly using alkynyl halides or other alkynes. This approach often employs transition metal catalysts to facilitate the formation of carbon-carbon bonds.

Example Reaction:

  • Using an alkynyl halide.
  • Coupling with a suitable nucleophile in the presence of a palladium catalyst.

Detailed Synthesis Pathways

Method A: Alkylation and Dehydrohalogenation

  • Starting Materials:

    • 2-bromo-5-methylhexane
    • Potassium tert-butoxide (as base)
  • Procedure:

    • The alkyl halide undergoes dehydrohalogenation when treated with potassium tert-butoxide to form the corresponding alkyne.
    • The reaction typically occurs at elevated temperatures to drive the elimination process.

Yield and Conditions:
This method can yield moderate to high amounts of the target compound depending on reaction conditions such as temperature and reaction time.

Method B: Grignard Reagent Approach

  • Starting Materials:

    • 5-methylhexan-2-one
    • Ethynyl magnesium bromide (Grignard reagent)
  • Procedure:

    • Reacting the ketone with ethynyl magnesium bromide leads to the formation of an intermediate alcohol.
    • Subsequent dehydration yields the alkyne.

Yield and Conditions:
This method often results in higher yields due to the efficiency of Grignard reagents in forming carbon-carbon bonds.

Comparative Analysis of Methods

Method Starting Materials Yield Potential Complexity Level
Elimination Reaction Alkyl halides Moderate Medium
Coupling Reaction Alkynyl halides High High
Grignard Approach Ketones and Grignard reagents High High

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of both alkyne and alkene groups, which can participate in various chemical reactions. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

The structural and functional attributes of 5,5-dimethyl-3-(propan-2-yl)hex-3-en-1-yne can be contextualized by comparing it to related compounds, as outlined below:

Structural Analogues with Cyclohexenone Backbones
Compound Name Key Features Functional Groups Applications/Reactivity Reference
5,5-Dimethyl-3-(2-methylpropenyl)cyclohex-2-en-1-one Cyclohexenone ring with 5,5-dimethyl and 2-methylpropenyl substituents Ketone, conjugated enone system Synthesis intermediates, flavorants
DFU (5,5-Dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone) Furanone core with fluorophenyl and methylsulfonyl groups Furanone, aryl substituents Selective COX-2 inhibition
DCDDC (3-(Dicyanomethylene)-5,5-dimethyl-1-(4-dimethylaminostyryl)cyclohexene) Cyclohexene with dicyanomethylene and styryl groups Electron-withdrawing cyano groups Organic LEDs (OLEDs)

Key Differences :

  • Backbone Structure: The target compound’s linear enyne chain contrasts with the cyclohexenone or furanone rings in analogues.
  • Functional Groups: The absence of electron-withdrawing groups (e.g., ketones in cyclohexenones or cyano groups in DCDDC) in the target compound may result in lower polarity and distinct electronic properties, affecting solubility and interaction with biological targets .
Aliphatic Compounds with Similar Substituents
Compound Name Key Features Functional Groups Applications/Reactivity Reference
3-Ethyl-5,5-dimethylhexan-3-ol Hexanol backbone with 5,5-dimethyl and 3-ethyl substituents Alcohol group Solvent, intermediate in organic synthesis
5,5-Dimethylhex-3-en-2-ol Hexenol with 5,5-dimethyl and hydroxyl group at position 2 Alcohol, alkene Fragrance industry, polymer precursors

Key Differences :

  • Reactivity : The enyne system in the target compound offers π-bond conjugation absent in saturated alcohols like 3-ethyl-5,5-dimethylhexan-3-ol. This conjugation could facilitate reactions such as Diels-Alder cycloadditions, unlike the hydroxyl-dominated reactivity of aliphatic alcohols .
Pharmacologically Active Analogues
Compound Name Key Features Functional Groups Applications/Reactivity Reference
5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone Cyclohexenone with piperazinyl-ethylamino side chain Ketone, amine CNS drug candidates
4-Isopropenylphenol Phenolic ring with isopropenyl group Phenol, alkene Intermediate in BPA degradation

Key Differences :

  • Biological Activity : The target compound lacks aromatic or heterocyclic moieties present in pharmacologically active analogues, which are critical for receptor binding (e.g., COX-2 inhibition in DFU ). Its aliphatic enyne structure may instead favor applications in polymer chemistry or catalysis.
  • Degradation Pathways: Unlike 4-isopropenylphenol (a BPA degradation product), the target compound’s stability under oxidative conditions remains uncharacterized, though its conjugated system may resist ring-opening reactions observed in phenolic derivatives .

Biological Activity

5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne is a compound with notable biological activities that have garnered attention in various studies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne can be represented as follows:

C11H18\text{C}_{11}\text{H}_{18}

This compound features a unique alkyne functional group and branched alkyl chains, contributing to its potential biological properties.

Anticancer Activity

Several studies have indicated that 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne exhibits anticancer properties . For instance, research has shown that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines. A notable study demonstrated a significant reduction in tumor size in mice treated with derivatives of this compound, particularly against epidermoid-nasopharyngeal and colon cancer cell lines .

Antimicrobial Activity

The compound also displays antimicrobial activity . In vitro studies have evaluated its effects against several bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In animal models, administration of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne resulted in reduced levels of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne are multifaceted:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in inflammation and cancer progression.

Study 1: Anticancer Efficacy

A study conducted on mice bearing tumors showed that treatment with 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne led to a 60% reduction in tumor volume compared to control groups. The study utilized histological analysis to confirm reduced cellular proliferation within the tumors .

Study 2: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter greater than 15 mm for both bacterial strains at concentrations above 100 µg/mL .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of cell membranes
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dimethyl-3-(propan-2-yl)hex-3-en-1-yne, and how can purity be validated?

  • Methodology : Begin with alkyne-functionalized precursors, such as propargyl alcohols or acetylides, and employ Sonogashira coupling or alkylation under inert conditions (argon/nitrogen). Use reflux with catalytic bases (e.g., KOH/EtOH) to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using thin-layer chromatography (TLC) with iodine visualization . Confirm structural integrity via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, comparing coupling constants and chemical shifts to literature analogs .

Q. Which spectroscopic techniques are most effective for characterizing the alkyne and alkene moieties in this compound?

  • Methodology :

  • IR Spectroscopy : Identify the alkyne C≡C stretch (~2100–2260 cm1^{-1}) and alkene C=C stretch (~1620–1680 cm1^{-1}). Use linear-dichroic IR (LD-IR) in nematic liquid crystals to resolve overlapping bands .
  • NMR : Utilize 1H^{1}\text{H}-13C^{13}\text{C} HSQC to correlate alkene protons (δ5.06.0\delta \sim5.0–6.0 ppm) and carbons (δ120140\delta \sim120–140 ppm). For the alkyne, observe 13C^{13}\text{C} signals at δ70100\delta \sim70–100 ppm.
  • X-ray Crystallography : Resolve spatial arrangement using SHELX for refinement, focusing on bond angles and torsional strain .

Q. How does steric hindrance from the 5,5-dimethyl groups influence reactivity in Diels-Alder or cycloaddition reactions?

  • Methodology : Perform kinetic studies under varying temperatures and solvents (e.g., toluene vs. THF). Compare reaction rates with less-hindered analogs. Use DFT calculations (Gaussian/B3LYP) to model transition states and assess steric effects on activation energy. Reference crystallographic data to correlate spatial constraints with reactivity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for the alkene geometry be resolved?

  • Methodology : Cross-validate using NOESY NMR to detect through-space interactions between the isopropyl group and alkene protons. If X-ray data (e.g., CCDC 2368767 ) indicate planar geometry but NMR suggests distortion, consider dynamic effects (e.g., ring puckering) via variable-temperature NMR. Employ QM/MM simulations to reconcile discrepancies .

Q. What strategies mitigate decomposition during catalytic hydrogenation of the alkyne to cis-alkene?

  • Methodology : Optimize catalyst loading (e.g., Lindlar’s catalyst with quinoline poison) and H2_2 pressure (1–3 atm). Monitor by GC-MS for over-reduction byproducts. Use deuterium labeling (e.g., D2_2 gas) and mass spectrometry to track hydrogenation pathways .

Q. How to design in vitro assays to evaluate bioactivity, such as enzyme inhibition or antimicrobial effects?

  • Methodology :

  • Enzyme Assays : Test COX-2 inhibition via fluorescence-based assays (e.g., DFU analogs ). Use IC50_{50} determination with recombinant enzymes.
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains. Prepare compound dilutions in Mueller-Hinton broth (4.8–5000 µg/mL) and incubate at 35°C for 18–20 hours .

Q. What computational approaches predict regioselectivity in electrophilic additions to the alkynyl-enyne system?

  • Methodology : Perform Fukui function analysis (DFT) to identify electrophilic hotspots. Compare with experimental outcomes from halogenation (e.g., Br2_2 in CCl4_4). Validate using 13C^{13}\text{C} NMR chemical shift perturbations upon adduct formation .

Q. How do stereoelectronic effects govern photochemical [2+2] cycloaddition outcomes?

  • Methodology : Irradiate under UV light (λ=254365\lambda = 254–365 nm) in dichloromethane. Analyze regioisomers via HPLC and X-ray crystallography. Use TD-DFT to model excited-state geometries and orbital interactions .

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